molecular formula C18H19F2N3O3S B2576696 N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899973-91-2

N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2576696
CAS RN: 899973-91-2
M. Wt: 395.42
InChI Key: PSOCHCWTIPOQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified acetamide, have been reported as selective ligands for the translocator protein (18 kDa), with potential implications in positron emission tomography (PET) imaging for neurological diseases. The synthesis of these compounds involves sophisticated radiolabeling techniques to enable in vivo imaging, showcasing their importance in non-invasive diagnostics and research into neurological pathologies (Dollé et al., 2008).

Polymer Science

The compound's structural framework has been utilized in the development of novel nano-photoinitiators for polymerization processes. For instance, similar acetamide derivatives have been synthesized and employed in the preparation of poly(methyl methacrylate) (PMMA) hybrid networks, demonstrating improved thermal stability and robust polymer/filler network formation. This indicates the compound's potential application in creating advanced materials with enhanced properties (Batibay et al., 2020).

Antimicrobial Applications

Research into pyrimidinone and oxazinone derivatives, which share a similar structural motif with the specified acetamide, has shown these compounds to possess significant antimicrobial properties. By synthesizing and evaluating various derivatives as antimicrobial agents, scientists aim to develop new therapeutic options against resistant bacterial and fungal strains, highlighting the compound's relevance in addressing global health challenges (Hossan et al., 2012).

Heterocyclic Chemistry

The chemical structure under consideration is part of a broader family of compounds explored for their ability to form heterocyclic derivatives with potential biological activities. These studies contribute to the synthesis of novel compounds that could serve as precursors for pharmaceuticals, agrochemicals, and other applications. The synthesis and functionalization of such heterocyclic systems are crucial for discovering new molecules with desired properties (Elian et al., 2014).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-11-5-6-14(13(20)9-11)21-16(25)10-27-17-12-3-1-4-15(12)23(7-2-8-24)18(26)22-17/h5-6,9,24H,1-4,7-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOCHCWTIPOQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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